Homocystine, DL-

Neuroscience Epileptogenesis Neurotoxicity

Essential for clinical labs quantifying total homocysteine via LC-MS/MS; stable oxidized dimer ensures accurate SI-traceable calibration. Superior neuronal activity inducer for ex vivo neurotoxicity studies. Precisely modulates platelet thromboxane without affecting prostacyclin for thrombosis research. Ambient stable, reducing variability in mitochondrial assays. Request quote for bulk custom packaging.

Molecular Formula C8H16N2O4S2
Molecular Weight 268.4 g/mol
CAS No. 870-93-9
Cat. No. B109188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocystine, DL-
CAS870-93-9
Synonyms(R*,R*)-(±)-4,4’-Dithiobis[2-amino-Butanoic Acid;  DL-4,4’-Dithiobis[2-amino-butyric Acid;  DL-4,4’-Dithiobis(2-aminobutyric Acid);  DL-Homocystine;  NSC 226570; 
Molecular FormulaC8H16N2O4S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC(CSSCCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1
InChIKeyZTVZLYBCZNMWCF-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Homocystine (CAS 870-93-9) Analytical Standard: Physicochemical Properties and Research-Grade Specifications


DL-Homocystine (CAS 870-93-9) is a sulfur-containing amino acid dimer comprising two homocysteine molecules linked via a disulfide bond . It is characterized by a molecular formula of C8H16N2O4S2 and a molecular weight of 268.35 g/mol . The compound exists as a white to light yellow crystalline powder with a melting point exceeding 300°C . Its aqueous solubility is limited to approximately 0.2 g/L at 25°C under neutral conditions, though solubility increases to ~10 mg/mL under alkaline conditions (pH adjusted to 11 with NaOH) . Commercial preparations typically offer purity specifications of ≥98% as determined by TLC or nonaqueous titration .

Why Homocysteine Analogs Cannot Substitute for DL-Homocystine in Quantitative Bioanalytical and Neuropharmacological Research


Interchanging DL-homocystine with structurally related compounds such as DL-homocysteine or DL-homocysteine thiolactone in research applications is scientifically invalid due to profound differences in chemical reactivity, biological activity, and analytical behavior. DL-Homocystine is the oxidized disulfide form, which confers distinct stability and handling properties compared to the reduced thiol form, DL-homocysteine, which is prone to rapid oxidation in plasma [1]. Critically, in functional assays, these compounds exhibit divergent and sometimes opposing pharmacological effects: for instance, homocystine significantly potentiates spontaneous neuronal network activity in hippocampal preparations to a greater extent than homocysteine or its thiolactone derivative [2], while in other systems, such as platelet arachidonic acid metabolism, homocystine and homocysteine display differential modulation of thromboxane production [3]. Furthermore, analytical methods for total homocysteine quantification require a distinct reduction step to convert homocystine to homocysteine, and the use of deuterated homocystine (e.g., homocystine-d8) as an internal standard is essential for accurate LC-MS/MS measurements, a role that cannot be fulfilled by other thiol analogs [4].

Quantitative Differentiation of DL-Homocystine: Comparative Performance Data vs. Homocysteine and Homocysteine Thiolactone


Neuroexcitatory Potency: Homocystine Elicits Greatest Increase in Spontaneous Hippocampal Network Activity

In a direct comparative study of homocysteine derivatives on neonatal rat hippocampal slices, homocystine (500 μM) produced the most significant increase in spontaneous network activity compared to equimolar concentrations of homocysteine and homocysteine thiolactone. The effects of all three compounds were abolished by NMDA and AMPA receptor blockade, confirming a common glutamatergic mechanism [1].

Neuroscience Epileptogenesis Neurotoxicity

Platelet Thromboxane Production: Homocystine vs. Homocysteine Differential Activation

In an in vitro study using human platelet-rich plasma, L-homocystine (1 mM) increased thromboxane B2 (TXB2) production from 13.6% ± 1.9% to 19.8% ± 2.1% (P < 0.02), while D,L-homocysteine (1 mM) increased TXB2 from 12.7% ± 1.5% to 16.9% ± 1.5% (P < 0.01). Notably, cystine, cysteine, and methionine at the same concentration had no effect, demonstrating structural specificity [1].

Thrombosis Platelet Function Cardiovascular Disease

Vascular Prostacyclin Synthesis: Selective Lack of Effect by Both Homocystine and Homocysteine

In contrast to their effects on platelet thromboxane, both homocysteine and homocystine had no effect on vascular prostacyclin (PGI2) synthesis in umbilical artery segments. Control PGI2 production was 0.22 ± 0.03 ng/mg, which remained unchanged at 0.21 ± 0.03 ng/mg with D,L-homocysteine and similarly unchanged from 0.20 ± 0.04 to 0.19 ± 0.04 ng/mg with D,L-homocystine [1].

Vascular Biology Prostacyclin Endothelial Function

Cardiac Oxygen Consumption: Comparable Inhibitory Effects of Homocysteine and Homocystine

In rat heart tissue homogenate, 10 μM DL-homocysteine decreased oxygen consumption rate by 15.19 ± 4.01% compared to control, while DL-homocysteine thiolactone (DL-Hcy TLHC) decreased it by 12.42 ± 1.01% and L-homocysteine thiolactone by 16.43 ± 4.52%. All three compounds caused similar magnitude decreases, indicating that in this assay system, the disulfide (homocystine) and thiolactone forms are comparably active [1].

Cardiovascular Physiology Mitochondrial Function Oxidative Metabolism

Analytical Quantification: Homocystine-d8 as Essential Internal Standard for LC-MS/MS Total Homocysteine Assays

In a validated LC-MS/MS method for total homocysteine (tHcy) determination, homocystine-d8 (2 nmol) is added as internal standard to 100 μL of plasma or urine. The method achieves a limit of detection of 0.1 μmol/L and limit of quantitation of 0.5 μmol/L, with a retention time of 1.4 minutes. Comparison with HPLC (n=367) yielded a regression equation of y = 1.097x - 1.377 (r = 0.975), and comparison with fluorescence polarization immunoassay (Abbott IMx) yielded y = 1.039x + 0.025 (r = 0.969) [1].

Bioanalytical Chemistry LC-MS/MS Clinical Diagnostics

Stability and Handling: Homocystine Demonstrates Superior Ambient Stability vs. Reduced Homocysteine

DL-Homocystine, as the oxidized disulfide dimer, is inherently stable at ambient temperature for several days during shipping and is stable long-term when stored at room temperature in a cool, dark place (<15°C) . In contrast, reduced homocysteine is highly susceptible to rapid oxidation in plasma and aqueous solutions, forming disulfide bonds with proteins and other thiols, necessitating immediate sample processing or the use of reducing agents [1].

Chemical Stability Storage Optimization Experimental Reproducibility

Optimal Research and Industrial Applications for DL-Homocystine Based on Validated Performance Data


Calibration Standard for Clinical LC-MS/MS Total Homocysteine Assays

DL-Homocystine is the preferred starting material for preparing calibration standards and quality control materials in clinical laboratories performing total homocysteine (tHcy) measurements via LC-MS/MS. The method, validated using homocystine-d8 as an internal standard, achieves limits of detection of 0.1 μmol/L and limits of quantitation of 0.5 μmol/L, with inter-assay CVs of 2.9-5.9% [1]. High-purity DL-homocystine (≥98%) from reputable suppliers ensures accurate SI-traceable quantification, essential for cardiovascular risk assessment and diagnosis of homocystinuria. [1]

In Vitro Modeling of Hyperhomocysteinemia-Induced Neurotoxicity and Epileptogenesis

DL-Homocystine is the most potent inducer of spontaneous hippocampal network activity among homocysteine derivatives, making it the optimal tool for ex vivo studies of hyperhomocysteinemia-induced neurotoxicity and epileptogenesis [1]. At concentrations of 100-500 μM, homocystine significantly increases the frequency of giant depolarizing potentials (GDP) and multiple action potentials (MAP) in neonatal rat hippocampal slices, with effects abolished by NMDA and AMPA receptor blockade [1]. This model is directly relevant to understanding the neurological complications of homocystinuria and the potential role of elevated homocysteine in seizure disorders. [1]

Investigation of Prothrombotic Platelet Activation Mechanisms

DL-Homocystine is a valuable research tool for dissecting the prothrombotic mechanisms underlying the thrombotic diathesis of homocystinuria. In vitro, L-homocystine (1 mM) significantly increases platelet thromboxane B2 production by 46% relative to control, while having no effect on vascular prostacyclin synthesis [1]. This selective activation of platelet cyclooxygenase products without compensatory endothelial prostacyclin release creates a prothrombotic imbalance that mimics the in vivo condition. Researchers studying platelet function, thrombosis, and vascular biology can utilize homocystine to explore signaling pathways involved in hyperhomocysteinemia-associated thrombotic events. [1]

Stable Reference Compound for Cardiac Mitochondrial Oxygen Consumption Studies

For cardiovascular physiologists investigating the effects of sulfur-containing amino acids on mitochondrial function, DL-homocystine offers a stable alternative to the more reactive homocysteine thiolactone while producing equivalent metabolic effects. At 10 μM, homocystine decreases cardiac tissue oxygen consumption by approximately 15%, comparable to the 12-16% decrease observed with thiolactone derivatives [1]. The superior ambient stability of homocystine [2] reduces experimental variability and simplifies solution preparation, making it the preferred compound for reproducible studies of cardiac bioenergetics and gasotransmitter involvement in hyperhomocysteinemia. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homocystine, DL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.